amine CAS No. 1700342-66-0](/img/structure/B2473752.png)
[(1-Methoxycyclobutyl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Methoxycyclobutyl)methylamine” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.20 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(1-Methoxycyclobutyl)methylamine” consists of a methoxy group (OCH3) and a methyl group (CH3) attached to a cyclobutyl ring . The nitrogen atom in the amine group has a lone pair of electrons, which can participate in various chemical reactions .Chemical Reactions Analysis
Amines, including “(1-Methoxycyclobutyl)methylamine”, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts .Aplicaciones Científicas De Investigación
N-Methylation of Amines
- (1-Methoxycyclobutyl)methylamine can be used in the N-methylation of amines, a process important in the production of medicines, pesticides, surfactants, and dyes. Research has focused on developing green methods for synthesizing N-methyl amines, including the use of methanol in a hydrogen-free system on a combined Al2O3–mordenite catalyst (Su et al., 2016).
Synthesis of Amino Acid Derivatives
- The compound has applications in the synthesis of amino acid derivatives. A study on new derivatization reagents for the resolution of amino acid enantiomers by high-performance liquid chromatography explored the use of related methoxy compounds (Goto et al., 1978).
Antimuscarinic Agents
- The synthesis of silicon-containing antimuscarinic agents, such as o-methoxysila-hexocyclium methyl sulfate, involves the use of methoxy derivatives. These compounds have been suggested as tools for the investigation of muscarinic receptor heterogeneity (Tacke et al., 1989).
Transformation of Monoamine Oxidase Inhibitors
- Research on transforming heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation has highlighted the significance of methoxy compounds. The studies demonstrate how N-methylation affects the inactivation of monoamine oxidase B (Ding & Silverman, 1993).
Antimicrobial and Anticoccidial Activity
- Methoxy compounds have been studied for their antimicrobial and anticoccidial activity. The synthesis and testing of compounds like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones indicate significant activity in these areas (Georgiadis, 1976).
Detection of Methoxyl Group in Spectroscopy
- The detection of the methoxyl group in infrared spectroscopy is another application. This is important for identifying methoxy substituents in various chemical compounds, contributing to the field of analytical chemistry (Degen, 1968).
Synthesis of Agelasine Analogs
- Synthesis, tautomerism, and alkylation of 2-Substituted N-Methoxy-9-methyl-9H-purin-6-amines, aimed at producing agelasine analogs, are potential applications. This involves N-methylation of known 6-chloropurines (Roggen & Gundersen, 2008).
Safety and Hazards
The safety information available indicates that “(1-Methoxycyclobutyl)methylamine” may be flammable (H226), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
1-(1-methoxycyclobutyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-7(9-2)4-3-5-7/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXVMIFLWCTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


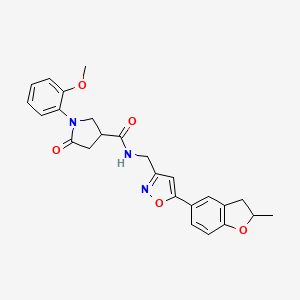
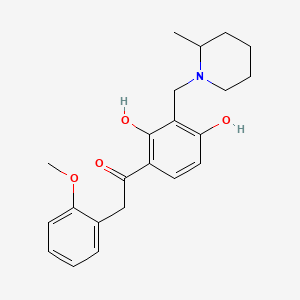
![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)
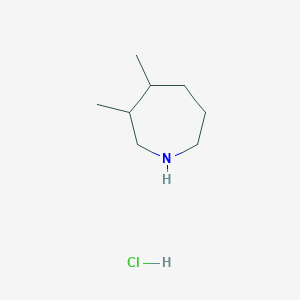


![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)
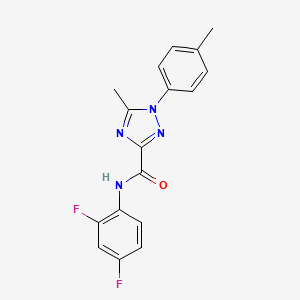
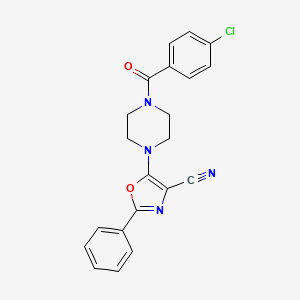
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)